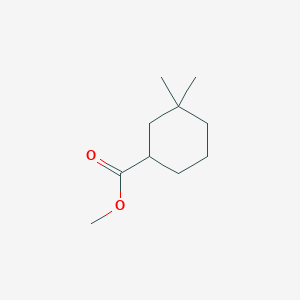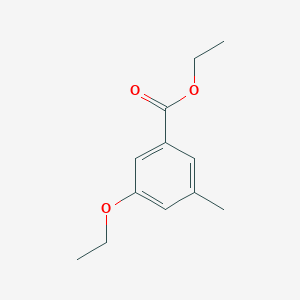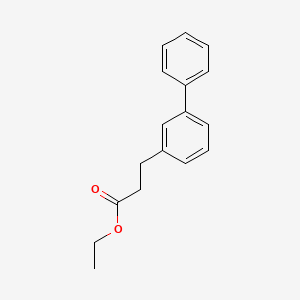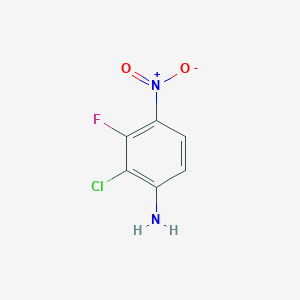
Methyl 3,3-dimethylcyclohexanecarboxylate
Descripción general
Descripción
Methyl 3,3-dimethylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,3-dimethylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3-dimethylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ring-Opening and Dimerisation
Methyl 3,3-dimethylcyclohexanecarboxylate has been studied for its ability to undergo ring-opening and dimerisation processes. Baird, Hussain, and Clegg (1987) found that at temperatures between 0 and -20 °C, it can dimerize over several days, forming a bicyclobutane, which then rearranges into a triene. Additionally, in the presence of copper(I) iodide, it leads to the formation of a tricyclohexane (Baird, Hussain, & Clegg, 1987).
Mass Spectrometric Studies
Kolsaker, Kvarsnes, and Storesund (1986) examined methyl 3,3-dimethylcyclohexanecarboxylate using electron impact and chemical ionization mass spectrometry, demonstrating the randomization of methoxy groups prior to molecular ion decomposition (Kolsaker, Kvarsnes, & Storesund, 1986).
Acid-Catalysed Carboxymethylation
Research by Jin, Hunt, Clark, and McElroy (2016) expanded the applications of dimethyl carbonate (DMC) to include acid-catalyzed carboxymethylation of aliphatic alcohols and phenols. They demonstrated that p-toluenesulfonic acid and other acids can aid in the carboxymethylation process with high conversion and selectivity, broadening the range of applications for DMC in green chemistry (Jin, Hunt, Clark, & McElroy, 2016).
Photochemistry Studies
Anklam, Lau, and Margaretha (1985) studied the photochemistry of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a compound related to methyl 3,3-dimethylcyclohexanecarboxylate. Their research showed selective photocyclization to form specific cyclohexene derivatives, offering insights into the behavior of similar compounds under irradiation conditions (Anklam, Lau, & Margaretha, 1985).
Carbonylation of Cyclohexene
Yoshida, Sugita, Kudo, and Takezaki (1976) studied the carbonylation of cyclohexene in methanol, using palladium(II) chloride–triphenylphosphine as a catalyst. They achieved high yields of methyl cyclohexanecarboxylate, providing a deeper understanding of the kinetics and mechanisms involved in the carbonylation process (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Propiedades
IUPAC Name |
methyl 3,3-dimethylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-4-5-8(7-10)9(11)12-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBYCHDVFUBBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethylcyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(alphaE)-1H-Pyrrolo[2,3-b]pyridine-3-acrylic acid ethyl ester](/img/structure/B8238166.png)

![Tert-butyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate](/img/structure/B8238171.png)










![rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B8238267.png)